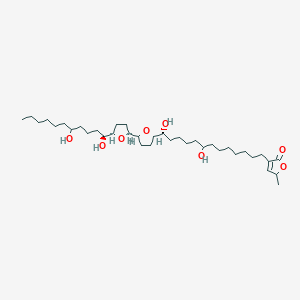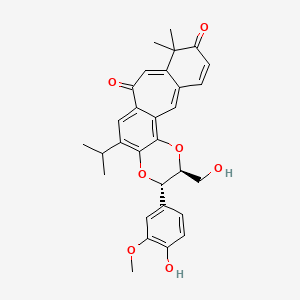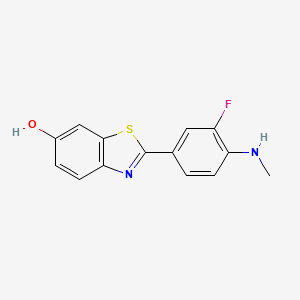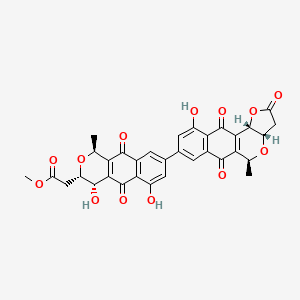
Xylomatenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylomatenin is a natural product found in Xylopia aromatica and Annona purpurea with data available.
科学的研究の応用
Cytotoxic Potency in Cancer Research
Xylomatenin, a monotetrahydrofuran Annonaceous acetogenin, has been identified for its cytotoxic potencies. In research by Colman-Saizarbitoria, Gu, and McLaughlin (1994), xylomatenin demonstrated superior cytotoxicity against human solid tumor cell lines compared to adriamycin, a chemotherapeutic agent. This suggests its potential application in developing cancer treatments (Colman-Saizarbitoria, Gu, & McLaughlin, 1994).
Neuroprotective Effects
Xyloketal B, a compound closely related to xylomatenin, has shown promising neuroprotective effects. In a study by Pan et al. (2017), it was found to alleviate cerebral infarction and neurological deficits in a mouse stroke model, which might indicate similar potential for xylomatenin. The research suggests that these effects are achieved by suppressing the ROS/TLR4/NF-κB inflammatory signaling pathway (Pan et al., 2017).
Potential in Metabolic Regulation
Xylobiose, a component of xylo-oligosaccharide and structurally similar to xylomatenin, has been studied for its effects on obesity and metabolic dysregulation. Lim et al. (2018) discovered that xylobiose supplementation in mice reduced body weight, fat, and liver weights, as well as improved levels of blood glucose and lipids. This points to the potential of xylomatenin in influencing metabolic processes and treating obesity-related conditions (Lim et al., 2018).
Impact on Immune System and Inflammation
Research into related compounds like the aryl hydrocarbon receptor (AhR) has indicated a role in immune response and inflammation. Studies by Barouki, Coumoul, and Fernández-Salguero (2007), and Stockinger, Di Meglio, Gialitakis, and Duarte (2014) have expanded the understanding of AhR in immune system regulation. These findings could imply that xylomatenin, through its structural and functional similarities, might also interact with immune pathways, potentially influencing immune responses and inflammation (Barouki, Coumoul, & Fernández-Salguero, 2007); (Stockinger, Di Meglio, Gialitakis, & Duarte, 2014).
特性
製品名 |
Xylomatenin |
|---|---|
分子式 |
C37H66O7 |
分子量 |
622.9 g/mol |
IUPAC名 |
(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(Z,1R)-1-hydroxypentadec-4-enyl]oxolan-2-yl]tridecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-11-12-13-17-23-33(40)35-25-26-36(44-35)34(41)24-19-18-21-31(38)20-15-14-16-22-32(39)28-30-27-29(2)43-37(30)42/h12-13,27,29,31-36,38-41H,3-11,14-26,28H2,1-2H3/b13-12-/t29-,31?,32+,33+,34+,35+,36+/m0/s1 |
InChIキー |
RTCBNGGFSNXOIY-WLAZQFJTSA-N |
異性体SMILES |
CCCCCCCCCC/C=C\CC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCC(CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |
正規SMILES |
CCCCCCCCCCC=CCCC(C1CCC(O1)C(CCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
同義語 |
xylomatenin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



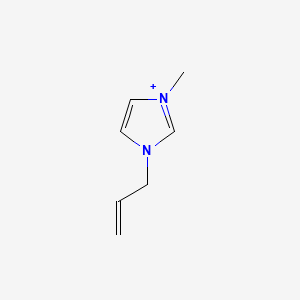

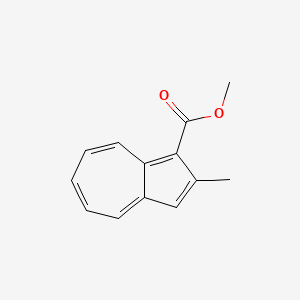


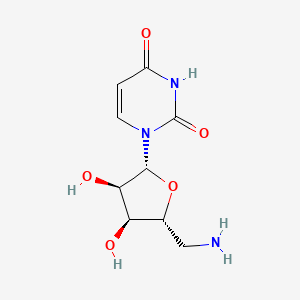
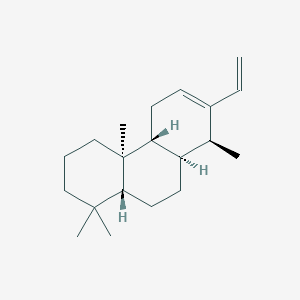
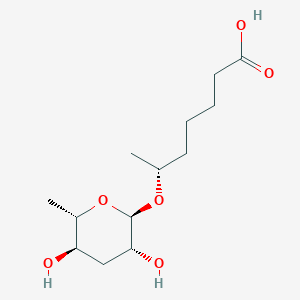
![(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1248463.png)
